molecular formula C11H25NO2 B8647427 N-(2,2-diethoxyethyl)-3-methylbutan-1-amine

N-(2,2-diethoxyethyl)-3-methylbutan-1-amine

Cat. No.: B8647427
M. Wt: 203.32 g/mol
InChI Key: SWNUBHLHIHJFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-diethoxyethyl)-3-methylbutan-1-amine is a useful research compound. Its molecular formula is C11H25NO2 and its molecular weight is 203.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H25NO2

Molecular Weight

203.32 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-3-methylbutan-1-amine

InChI

InChI=1S/C11H25NO2/c1-5-13-11(14-6-2)9-12-8-7-10(3)4/h10-12H,5-9H2,1-4H3

InChI Key

SWNUBHLHIHJFEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNCCC(C)C)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2,2-diethoxyethanamine 2.91 ml (20 mmol) in acetonitrile 50 ml, potassium carbonate 2.0 g (15 mmol) and a solution of isoamylbromide 1.26 ml (10 mmol) in acetonitrile 20 ml were added and the mixture was stirred at 65° C. overnight. The reaction mixture was concentrated in vacuo and the residue was diluted with ethyl acetate 100 ml and washed with water 100 ml and brine 100 ml. The organic phase was dried over magnesium sulfate and filtered. The filtrate was concentrated in vacuo and the residue was purified on Büch silica gel column chromatography (n-hexane:ethyl acetate=90:10 to 80:20) to obtain the title compound 1.57 g (77%).
Quantity
2.91 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
77%

Synthesis routes and methods II

Procedure details

According to the procedure described in the synthesis method of Compound IX-5 with the modification that the reaction was carried out overnight, 2,2-diethoxyethanamine (2.91 ml, 20 mmol) was reacted with isoamylbromide (1.26 ml, 10 mmol) and the obtained residue was purified by Büch silica gel column chromatography (eluent: n-hexane:ethyl acetate=90:10 to 80:20) to obtain the title compound (1.57 g, 77%).
Quantity
2.91 mL
Type
reactant
Reaction Step One
Quantity
1.26 mL
Type
reactant
Reaction Step One
Yield
77%

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